molecular formula C21H25N3O4 B2979034 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide CAS No. 899955-33-0

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2979034
CAS No.: 899955-33-0
M. Wt: 383.448
InChI Key: BALWYWWOFZFLFJ-UHFFFAOYSA-N
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Description

This compound is an oxalamide derivative characterized by a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a substituted ethylamine group containing dimethylamino and p-tolyl substituents.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-4-6-15(7-5-14)17(24(2)3)13-22-20(25)21(26)23-16-8-9-18-19(12-16)28-11-10-27-18/h4-9,12,17H,10-11,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALWYWWOFZFLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group, which are known to contribute to diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C26H32N4O4C_{26}H_{32}N_{4}O_{4}, with a molecular weight of 464.6 g/mol. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC26H32N4O4C_{26}H_{32}N_{4}O_{4}
Molecular Weight464.6 g/mol
Functional GroupsDihydrobenzo[b][1,4]dioxin, Oxalamide

Antimicrobial Activity

Preliminary studies indicate that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant antimicrobial activity. Research has shown that derivatives of this structure can act as inhibitors of DprE1 , an essential enzyme for the survival of Mycobacterium tuberculosis. A study identified several analogues with potent DprE1 inhibition and good whole-cell antimycobacterial activity .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems. It may inhibit enzymes by binding to their active sites or disrupt cellular processes through apoptosis induction.

Enzyme Inhibition

Recent research has highlighted its potential as an enzyme inhibitor. For instance, in silico molecular docking studies have suggested favorable interactions with enzymes such as alpha-glucosidase and acetylcholinesterase , indicating its potential utility in treating conditions like diabetes and Alzheimer's disease.

Case Studies

One notable case study involved the evaluation of various oxalamide derivatives for their biological activities. The study found that modifications to the oxalamide structure could enhance biological efficacy against specific targets. The results indicated that certain structural features significantly influenced the compound's potency and selectivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The evidence highlights acetamide derivatives (e.g., alachlor, pretilachlor) used as herbicides . While structurally distinct (oxalamide vs. acetamide backbone), the target compound shares functional group similarities, such as aromatic rings and alkylamino substituents. Below is a comparative analysis:

Table 1: Structural Comparison with Acetamide Analogues

Compound Core Structure Key Substituents Application (Evidence Source)
Target oxalamide Oxalamide 2,3-Dihydrobenzo[b][1,4]dioxin, dimethylamino-p-tolyl ethyl Not specified (hypothetical)
Alachlor Acetamide 2,6-Diethylphenyl, methoxymethyl Herbicide (Pesticide Glossary)
Pretilachlor Acetamide 2,6-Diethylphenyl, propoxyethyl Herbicide (Pesticide Glossary)
Dimethenamid Acetamide 2,4-Dimethyl-3-thienyl, methoxy-isopropyl Herbicide (Pesticide Glossary)

Key Observations:

Backbone Differences : The oxalamide core (two amide linkages) may confer distinct hydrogen-bonding or metabolic stability compared to acetamides.

Substituent Impact: The dimethylamino-p-tolyl group in the target compound could enhance lipophilicity or receptor binding compared to alachlor’s methoxymethyl group .

Research Findings and Hypothetical Insights

  • Synthetic Challenges : The dihydrobenzodioxin group may require specialized synthesis routes, similar to 5-FU prodrugs’ peptide coupling strategies .
  • Toxicity Considerations: Dimethylamino groups (as in the target compound) are common in drugs to modulate solubility and bioavailability, but they may introduce neurotoxic risks if improperly optimized.

Limitations and Unresolved Questions

  • Structural Analogues : Closest analogues in the evidence are pesticidal acetamides, which differ in core structure and likely mechanism.

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